Cas no 1782896-38-1 (4-cyclopropyl-3-methoxybenzaldehyde)
4-cyclopropyl-3-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 4-cyclopropyl-3-methoxy-
- 4-cyclopropyl-3-methoxybenzaldehyde
- 1782896-38-1
- SCHEMBL16930197
- 4-cyclopropyl-3-methoxy-benzaldehyde
- ZZPUVEJFSBSPAF-UHFFFAOYSA-N
- EN300-1128807
-
- Inchi: 1S/C11H12O2/c1-13-11-6-8(7-12)2-5-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3
- InChI Key: ZZPUVEJFSBSPAF-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC=C(C2CC2)C(OC)=C1
Computed Properties
- Exact Mass: 176.083729621g/mol
- Monoisotopic Mass: 176.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.151±0.06 g/cm3(Predicted)
- Boiling Point: 290.4±33.0 °C(Predicted)
4-cyclopropyl-3-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1128807-0.05g |
4-cyclopropyl-3-methoxybenzaldehyde |
1782896-38-1 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1128807-0.1g |
4-cyclopropyl-3-methoxybenzaldehyde |
1782896-38-1 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
| Enamine | EN300-1128807-0.25g |
4-cyclopropyl-3-methoxybenzaldehyde |
1782896-38-1 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1128807-0.5g |
4-cyclopropyl-3-methoxybenzaldehyde |
1782896-38-1 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1128807-1.0g |
4-cyclopropyl-3-methoxybenzaldehyde |
1782896-38-1 | 1g |
$1429.0 | 2023-06-09 | ||
| Enamine | EN300-1128807-2.5g |
4-cyclopropyl-3-methoxybenzaldehyde |
1782896-38-1 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1128807-5.0g |
4-cyclopropyl-3-methoxybenzaldehyde |
1782896-38-1 | 5g |
$4143.0 | 2023-06-09 | ||
| Enamine | EN300-1128807-10.0g |
4-cyclopropyl-3-methoxybenzaldehyde |
1782896-38-1 | 10g |
$6144.0 | 2023-06-09 | ||
| Enamine | EN300-1128807-1g |
4-cyclopropyl-3-methoxybenzaldehyde |
1782896-38-1 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1128807-5g |
4-cyclopropyl-3-methoxybenzaldehyde |
1782896-38-1 | 95% | 5g |
$3273.0 | 2023-10-26 |
4-cyclopropyl-3-methoxybenzaldehyde Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 4-cyclopropyl-3-methoxybenzaldehyde
Comprehensive Overview of 4-cyclopropyl-3-methoxybenzaldehyde (CAS No. 1782896-38-1): Properties, Applications, and Industry Insights
4-cyclopropyl-3-methoxybenzaldehyde (CAS No. 1782896-38-1) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This aromatic aldehyde, characterized by a cyclopropyl substituent and a methoxy group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H12O2, and precise steric configuration make it valuable for designing bioactive molecules, aligning with current trends in fragment-based drug discovery and green chemistry.
The compound’s physicochemical properties include a moderate boiling point (estimated 280–300°C) and limited water solubility, typical of aromatic aldehydes. Researchers highlight its role in cross-coupling reactions, particularly in Suzuki-Miyaura and Heck reactions, where its electron-rich benzene ring enhances reactivity. Recent studies (2023–2024) explore its potential as a precursor for non-linear optical materials, addressing the demand for advanced photonic components in optoelectronic devices.
In the pharmaceutical sector, 4-cyclopropyl-3-methoxybenzaldehyde is investigated for kinase inhibitor synthesis, targeting diseases like oncology and inflammation. Its meta-substitution pattern allows selective functionalization, a feature leveraged in high-throughput screening libraries. Industry reports link its usage to sustainable catalysis methods, reflecting the shift toward solvent-free reactions and biodegradable catalysts—topics frequently searched in AI-driven chemical databases.
From an analytical perspective, GC-MS and HPLC-UV are standard techniques for purity assessment (>98%). The compound’s stability under inert atmospheres makes it suitable for long-term storage, though precautions against oxidation are recommended. Patent analyses reveal growing applications in crop protection agents, where its derivatives act as plant growth regulators, resonating with searches for eco-friendly pesticides.
Market insights indicate rising demand for custom synthesis of 4-cyclopropyl-3-methoxybenzaldehyde, driven by R&D investments in precision agriculture and targeted therapeutics. Regulatory compliance follows REACH and FDA guidelines, with no current restrictions. For researchers querying “alternative benzaldehyde derivatives” or “cyclopropyl-containing building blocks”, this compound offers a balance of reactivity and stability, underscored by its inclusion in enantioselective synthesis protocols.
Future directions may explore its computational modeling via DFT calculations—a hot topic in AI-assisted molecular design. As industries prioritize atom economy and waste reduction, 1782896-38-1 exemplifies how tailored intermediates can streamline multistep syntheses. Collaborative studies between academia and manufacturers are expected to expand its utility in bioorthogonal chemistry and material science innovations.
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